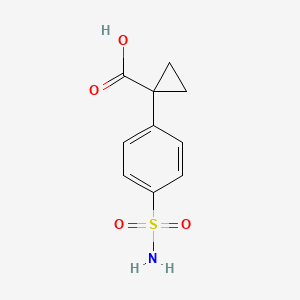

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-sulfamoylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCLCUQENKHEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the phenyl ring with a sulfonamide reagent under suitable conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Amide Formation via Coupling Reactions

This compound undergoes amide bond formation through activation of its carboxylic acid group. For example, in the synthesis of 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) , the carboxylic acid moiety reacts with amines under coupling conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Amide synthesis | DCC (1,3-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), amine | Cyclopropane dicarboxamide derivatives | Up to 35% |

Key Insight : The reaction involves activation of the carboxylic acid group (e.g., using DCC as a coupling agent) to form amides, which are critical for anticonvulsant activity testing .

Esterification and Prodrug Development

Ester derivatives of cyclopropane carboxylic acids are explored as prodrugs for enhanced bioavailability. For example, esterification of the carboxylic acid group improves permeability, with subsequent hydrolysis in vivo to release the active acid.

Mechanism : Esterification masks the carboxylic acid group, reducing polarity for better membrane penetration. Hydrolysis by esterases restores the active acid form .

Deoxyfluorination with Sulfur Tetrafluoride (SF₄)

CF₃-cyclopropane derivatives are synthesized via deoxyfluorination of cyclopropane carboxylic acids. This reaction replaces the carboxylic acid group with a trifluoromethyl group.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Deoxyfluorination | SF₄, high temperature (e.g., 150–200°C) | Trifluoromethyl-cyclopropane derivatives | Multigram scale |

Key Insight : This method enables the formation of trifluoromethyl-substituted cyclopropanes, which are valuable in medicinal chemistry for their lipophilic and electron-withdrawing properties .

Reductive Amination and Sulfonamide Modifications

The compound’s sulfamoyl group (–SO₂NH₂) can undergo reductive amination or acylation to modify its pharmacological profile. For example, coupling with amines or acyl groups alters its solubility and drug-target interactions.

| Reaction Type | Reagents/Conditions | Product | Application | References |

|---|---|---|---|---|

| Reductive amination | Amine, reducing agent (e.g., NaBH₄), solvent (e.g., THF) | N-substituted sulfonamides | Enhanced anticonvulsant activity |

Example : In , acylsulfonamides (e.g., N-(thiazol-2-yl)sulphonamides) were synthesized by coupling the sulfamoyl group with acyl derivatives, improving selectivity for sodium channel inhibitors.

Hydrolysis and Stability Studies

The compound’s stability under hydrolytic conditions (e.g., aqueous base or acid) is critical for drug formulation. Ester derivatives, for instance, undergo pH-dependent hydrolysis to regenerate the active carboxylic acid.

| Reaction Type | Conditions | Product | Kinetics | References |

|---|---|---|---|---|

| Hydrolysis | Aqueous buffer (pH 7.4), esterase enzymes | Cyclopropane carboxylic acid | Rapid in vivo hydrolysis |

Key Insight : Ester hydrolysis ensures controlled release of the active compound, optimizing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid is primarily investigated for its potential antibacterial and anti-inflammatory properties:

- Antibacterial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, making this compound a candidate for treating bacterial infections. Preliminary studies suggest it may exhibit activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory mechanisms, which are under investigation for therapeutic applications .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as inhibitors of key enzymes involved in metabolic pathways:

- O-Acetylserine Sulfhydrylase Inhibition : Studies have shown that derivatives of cyclopropane carboxylic acids can inhibit O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis. This inhibition could have implications for developing new antimicrobial strategies .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- It enables the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the compound to enhance its biological activity or create derivatives for specific applications.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing novel alkanoylated derivatives of sulfonamide carboxylic acids demonstrated their antimicrobial effects against several human pathogens. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy, followed by testing against pathogens like Pseudomonas aeruginosa and Candida albicans. Results indicated promising antimicrobial activity, supporting further exploration of these derivatives in drug development .

Case Study 2: In Silico Studies

In silico studies have been conducted to assess the binding affinity of cyclopropane carboxylic acids to enzymes involved in ethylene biosynthesis in plants. The results showed that certain derivatives exhibited strong binding affinities, suggesting potential applications in agricultural biotechnology to modulate plant growth and development .

Mechanism of Action

The mechanism of action of 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid: Similar structure but with an amino group instead of a sulfonamide group.

1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Contains a nitro group instead of a sulfonamide group.

1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Features a hydroxyl group on the phenyl ring.

The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties that are distinct from those of its analogs.

Biological Activity

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314790-49-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H12N2O4S

- Molecular Weight : 268.29 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The sulfonamide group is known for its ability to interact with various biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may also interact with receptors that regulate cellular signaling, influencing processes like inflammation and immune response.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | PLK4 | 10 | |

| Compound B | FGFR1 | <50 | |

| This compound | Unknown | TBD | Current Study |

The specific IC50 values for this compound are yet to be determined in published studies, but its structural analogs show promising results.

Anti-inflammatory Effects

In vitro studies have suggested that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may have similar effects.

Study on Enzyme Inhibition

A recent study explored the enzyme inhibition capabilities of sulfonamide compounds, including derivatives similar to this compound. The study found that these compounds could effectively inhibit carbonic anhydrase activity, a key enzyme in various physiological processes.

Clinical Applications

Research has indicated that compounds with a similar structure to this compound could be developed for treating conditions like cystic fibrosis and certain cancers due to their mechanism of action involving enzyme inhibition and receptor modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid, and what are their key intermediates?

- The compound’s synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a pre-functionalized phenyl precursor. For example, cyclopropane rings in analogous structures are synthesized using dihaloalkanes (e.g., 1-bromo-2-chloroethane) and dehydrohalogenation under basic conditions . The sulfamoyl group can be introduced via sulfonation of the phenyl ring or coupling with a sulfonamide precursor. Post-synthetic steps often include hydrolysis of esters to carboxylic acids using hydrochloric acid (pH 1) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms cyclopropane ring geometry and substituent positions.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS).

- Melting Point: Consistency with literature values (e.g., analogs like 1-(4-chlorophenyl) derivatives melt at 153–155°C) .

Q. What preliminary biological activities have been reported for structurally related cyclopropane-carboxylic acid derivatives?

- Cyclopropane-carboxylic acids often exhibit bioactivity as enzyme inhibitors or receptor modulators. For example:

- ACC analogs (1-aminocyclopropane-1-carboxylic acid) regulate ethylene biosynthesis in plants .

- Tetrazole-containing derivatives show antimicrobial potential .

- Malonyl-conjugated analogs (e.g., 1-(malonylamino)cyclopropane-1-carboxylic acid) are studied for metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclopropane ring formation yields?

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Catalysis: Transition metals (e.g., Rh) in cyclopropanation reactions reduce side products .

- Temperature Control: Low temperatures (−10°C to 0°C) minimize ring-opening side reactions .

- Example: A 79% yield was achieved for a benzodioxol-substituted analog using 1-bromo-2-chloroethane and optimized stoichiometry .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Purity Validation: Re-analyze compounds via HPLC to rule out impurities .

- Assay Standardization: Control pH (e.g., pH 7.4 for in vitro studies) and temperature (25°C vs. 37°C) to ensure reproducibility .

- Structural Confirmation: Use X-ray crystallography to verify stereochemistry, as minor stereoisomers can drastically alter activity .

Q. How does the sulfamoyl group influence the compound’s stability under physiological conditions?

- The sulfamoyl group may enhance hydrolytic stability compared to ester or amide analogs. However, its electron-withdrawing nature can increase susceptibility to photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess decomposition pathways .

Key Challenges and Methodological Recommendations

- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to isolate enantiopure forms, as seen in (1S,2R)-configured cyclopropanes .

- Biological Assay Design: Include negative controls (e.g., ACC synthase inhibitors in ethylene studies) to validate target specificity .

- Data Reproducibility: Document reaction conditions rigorously (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.